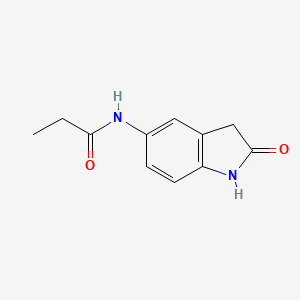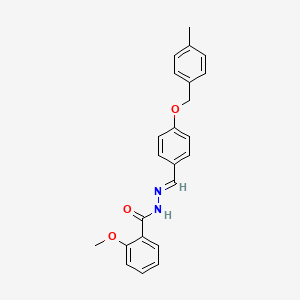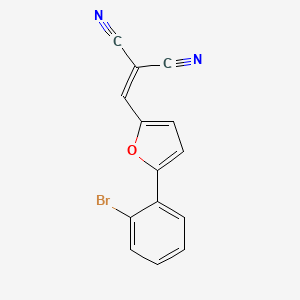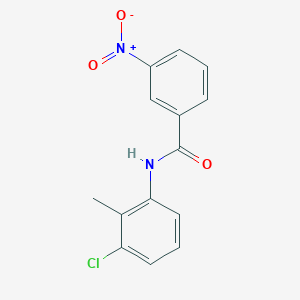
2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide est un composé organique qui présente à la fois des groupes méthoxyphénoxy et trifluorométhylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide implique généralement la réaction du 3-méthoxyphénol avec le chlorure de 2-chloroacétyle pour former le chlorure de 2-(3-méthoxyphénoxy)acétyle. Cet intermédiaire est ensuite mis à réagir avec la 3-(trifluorométhyl)aniline en conditions basiques pour obtenir le produit final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le dichlorométhane et de bases comme la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un dérivé phénolique.
Réduction : Le groupe amide peut être réduit pour former une amine.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium ou le gaz hydrogène avec un catalyseur au palladium.
Substitution : Des nucléophiles tels que des amines ou des thiols en conditions basiques.
Principaux produits formés
Oxydation : Formation de 2-(3-hydroxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide.
Réduction : Formation de 2-(3-méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)éthylamine.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Le 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une meilleure stabilité thermique ou une résistance chimique accrue.
Mécanisme d'action
Le mécanisme d'action du 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe trifluorométhyle peut améliorer l'affinité de liaison et la sélectivité du composé envers ces cibles. De plus, le groupe méthoxyphénoxy peut participer à des liaisons hydrogène et à des interactions hydrophobes, stabilisant davantage la liaison du composé à sa cible.
Applications De Recherche Scientifique
2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-Méthoxyphénoxy)-N-(4-(trifluorométhyl)phényl)acétamide
- 2-(4-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide
- 2-(3-Méthoxyphénoxy)-N-(3-(difluorométhyl)phényl)acétamide
Unicité
Le 2-(3-Méthoxyphénoxy)-N-(3-(trifluorométhyl)phényl)acétamide est unique en raison du positionnement spécifique des groupes méthoxy et trifluorométhyle, qui peut influencer de manière significative sa réactivité chimique et son activité biologique. Le groupe trifluorométhyle, en particulier, confère des propriétés uniques telles qu'une lipophilie accrue et une stabilité métabolique, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
397279-30-0 |
|---|---|
Formule moléculaire |
C16H14F3NO3 |
Poids moléculaire |
325.28 g/mol |
Nom IUPAC |
2-(3-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-6-3-7-14(9-13)23-10-15(21)20-12-5-2-4-11(8-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
DALMDJUAIKVLPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















